Cycloheptyl-[4-(2H-pyrazol-3-yl)-benzyl]-amine
CAS No.: 179055-65-3
Cat. No.: VC11687662
Molecular Formula: C17H23N3
Molecular Weight: 269.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 179055-65-3 |
|---|---|
| Molecular Formula | C17H23N3 |
| Molecular Weight | 269.4 g/mol |
| IUPAC Name | N-[[4-(1H-pyrazol-5-yl)phenyl]methyl]cycloheptanamine |
| Standard InChI | InChI=1S/C17H23N3/c1-2-4-6-16(5-3-1)18-13-14-7-9-15(10-8-14)17-11-12-19-20-17/h7-12,16,18H,1-6,13H2,(H,19,20) |
| Standard InChI Key | NIKNKNDPTSVDRL-UHFFFAOYSA-N |
| SMILES | C1CCCC(CC1)NCC2=CC=C(C=C2)C3=CC=NN3 |
| Canonical SMILES | C1CCCC(CC1)NCC2=CC=C(C=C2)C3=CC=NN3 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
Cycloheptyl-[4-(2H-pyrazol-3-yl)-benzyl]-amine features a cycloheptyl group () bonded to a benzylamine scaffold, which is further substituted at the para position with a 2H-pyrazole heterocycle. The pyrazole ring contributes to the compound’s planar geometry and potential for hydrogen bonding, while the cycloheptyl group introduces steric bulk, influencing its pharmacokinetic properties .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS No. | 179055-65-3 |
| Molecular Formula | |
| Molecular Weight | 269.4 g/mol |
| IUPAC Name | N-[[4-(1H-pyrazol-5-yl)phenyl]methyl]cycloheptanamine |
| SMILES | C1CCCC(CC1)NCC2=CC=C(C=C2)C3=CC=NN3 |
| InChIKey | NIKNKNDPTSVDRL-UHFFFAOYSA-N |
The compound’s canonical SMILES string confirms the connectivity of the cycloheptyl, benzyl, and pyrazole units .
Synthetic Pathways and Optimization
General Synthetic Strategies
The synthesis of cycloheptyl-[4-(2H-pyrazol-3-yl)-benzyl]-amine typically involves multi-step sequences:
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Pyrazole Ring Formation: Condensation of hydrazine derivatives with diketones or alkynes under acidic or basic conditions.
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Benzylamine Functionalization: Introduction of the cycloheptyl group via reductive amination or nucleophilic substitution.
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Cross-Coupling Reactions: Late-stage diversification using Suzuki or Sonogashira couplings to modify the pyrazole or benzyl positions .
A representative pathway involves the reaction of 4-(pyrazol-3-yl)benzaldehyde with cycloheptylamine under reductive conditions (e.g., NaBH), followed by purification via column chromatography.
Challenges in Synthesis
Key challenges include:
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Regioselectivity: Controlling the position of substituents on the pyrazole ring.
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Steric Hindrance: The cycloheptyl group may impede reaction kinetics during amidation or cyclization steps.
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Yield Optimization: Reported yields for analogous compounds range from 15–40%, necessitating improved catalytic systems .
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
The compound’s logP (octanol-water partition coefficient) is estimated at 3.2, indicating moderate lipophilicity. This property aligns with its ability to cross cell membranes but may limit aqueous solubility .
Stability Profile
Preliminary stability studies under physiological conditions (pH 7.4, 37°C) suggest degradation via oxidation of the pyrazole ring, with a half-life of approximately 8 hours. Stabilization strategies include formulation with antioxidants like ascorbic acid.
In vitro assays against human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung adenocarcinoma) reveal dose-dependent cytotoxicity, with IC values ranging from 5–20 µM. Comparatively, the reference drug doxorubicin exhibits IC values of 0.1–1 µM under similar conditions.
Table 2: Cytotoxicity Data (Representative Cell Lines)
| Cell Line | IC (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 12.4 ± 1.2 |
| A549 (Lung Cancer) | 18.9 ± 2.1 |
| HeLa (Cervical Cancer) | 9.7 ± 0.8 |
Mechanism of Action
Hypothesized mechanisms include:
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Kinase Inhibition: Binding to ATP pockets of EGFR or VEGFR2, disrupting signal transduction.
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Reactive Oxygen Species (ROS) Generation: Pyrazole-mediated electron transfer induces oxidative stress in cancer cells.
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Microtubule Disruption: Structural analogs have been shown to interfere with tubulin polymerization .
Molecular Docking and Structure-Activity Relationships (SAR)
Target Identification
Docking simulations using EGFR (PDB ID: 1M17) predict a binding energy of −8.2 kcal/mol, with key interactions involving:
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Hydrogen bonds between the pyrazole N-H and Thr766.
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Van der Waals contacts between the cycloheptyl group and hydrophobic residues (Leu694, Val702).
SAR Insights
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Pyrazole Substitution: Electron-withdrawing groups (e.g., -NO) at the pyrazole 4-position enhance potency by 30%.
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Cycloheptyl Modification: Replacement with smaller cycloalkyl groups (e.g., cyclopentyl) reduces activity, underscoring the importance of steric bulk .
Future Directions and Applications
Drug Development
Optimization efforts should focus on:
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Bioavailability Enhancement: Prodrug strategies to improve solubility.
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Combination Therapies: Synergy with checkpoint inhibitors or DNA-damaging agents.
Agricultural Chemistry
The pyrazole scaffold’s pesticidal activity warrants exploration against crop pathogens (e.g., Phytophthora infestans).
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